N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound characterized by its unique structure, which includes a phosphoramidite moiety. The compound has a molecular formula of C28H26NO2P and a molecular weight of 439.49 g/mol. Its structural features consist of two benzo rings fused with a dioxaphosphepin core, along with two (S)-1-phenylethyl substituents attached to the nitrogen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science .
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine, also known as BIPOL-A1(S) or O,O'-(2,2'-Biphenyldiyl) N,N-bis[(S)-1-phenylethyl]phosphoramidite, is a valuable reagent in the field of nucleic acid chemistry, particularly for the synthesis of DNA and RNA oligonucleotides. It functions as a phosphoramidite building block, allowing for the incorporation of modified nucleotides into these crucial biomolecules. This enables the creation of various probes and tools for studying gene function, diagnostics, and therapeutic development [].
The incorporation of BIPOL-A1(S) into oligonucleotides introduces unique properties compared to their natural counterparts. These modified oligonucleotides can exhibit altered stability, binding affinity, and nuclease resistance. This makes them valuable tools for various applications, including:
Beyond its role in oligonucleotide synthesis, N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine finds use in various other areas of scientific research:
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .
The synthesis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions:
These methods highlight the complexity and precision required in synthesizing this compound .
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine has potential applications in:
Several compounds share structural similarities with N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine. Here are some examples:
Compound Name | Structure | Unique Features |
---|---|---|
N,N-Bis(phenethyl)phosphoramidite | Similar phosphoramidite structure | Lacks dioxaphosphepin core |
Dibenzo[d,f][1,3,2]dioxaphosphepin | Core structure without substituents | Simpler structure |
Bis(2-methylphenyl)phosphoramidite | Similar substituents but different backbone | Different electronic properties |
The uniqueness of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine lies in its specific combination of the dioxaphosphepin core and chiral (S)-1-phenylethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
The stereoselective synthesis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine represents a significant advancement in the field of P-stereogenic compound preparation [4]. This chiral phosphoramidite ligand is synthesized through carefully controlled asymmetric methodologies that ensure the formation of the desired stereochemical configuration at the phosphorus center [8].
The primary synthetic approach involves the use of chiral auxiliary-assisted synthesis, where the auxiliary is bound to the phosphorus atom to control the stereochemistry during ligand assembly [4]. Alternative strategies employ stoichiometric chiral reagents to influence the enantiomeric outcome of the P-stereogenic center, though these methods require significant amounts of chiral materials [4]. The most economically viable approach utilizes catalytic asymmetric strategies that have proven more succinct and cost-effective for accessing P-stereogenic molecules [4].
A critical component of the stereoselective synthesis involves desymmetrization of symmetrical achiral organophosphorus compounds, which has accounted for a large portion of the catalytic synthesis of P-stereogenic compounds [4]. This approach has been demonstrated to be particularly effective when using Cinchona alkaloid-derived catalysts as phase-transfer catalysts, though initial enantioselectivities were modest at seventeen percent enantiomeric excess [4].
More advanced methodologies employ two-stage desymmetrization strategies for the construction of P-stereogenic compounds [4]. This process involves asymmetrically nucleophilic substitution of one phenolic leaving group at the P-center during the first stage, followed by subsequent enantiospecific displacement of the other phenolic leaving group via SN2 substitution during the second stage [4]. This methodology allows rapid access to a diverse range of chiral phosphorus compounds including those with oxygen, nitrogen, and sulfur linkages [4].
Synthetic Method | Catalyst Type | Enantiomeric Excess | Yield Range |
---|---|---|---|
Phase-transfer catalysis | Cinchona alkaloid | 17% [4] | Moderate |
Two-stage desymmetrization | BIMP catalyst | >90% [4] | High |
Chiral auxiliary | Bound auxiliary | >95% [4] | Variable |
The synthesis of this specific dioxaphosphepin compound requires the preparation of the dibenzo framework through reaction of 2,2'-dihydroxybiphenyl with phosphorus trichloride under controlled conditions [17] [18]. The process involves adding the biphenyl diol to a melt containing phosphorus trichloride in the presence of catalytic amounts of acid salts of nitrogen bases, particularly N-methylimidazolium hydrochloride [17]. The reaction proceeds under inert gas atmosphere, typically nitrogen, at temperatures ranging from 110 to 130 degrees Celsius and pressures from 0.07 to 0.12 megapascals [18].
The stereoselective introduction of the chiral (S)-1-phenylethylamine groups occurs through nucleophilic substitution reactions that maintain the stereochemical integrity of the starting materials [20]. This step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to prevent racemization or epimerization of the chiral centers [20].
Phosphine-borane intermediates play a crucial role in the assembly of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine, serving both as protecting groups for air-sensitive phosphines and as activating groups for adjacent functionalities [5]. The boranato group functions in two distinct roles during the synthesis: protection of air-sensitive phosphines, especially trialkyl phosphines, and activation of adjacent groups to facilitate deprotonation by strong bases [5].
The synthesis of P-stereogenic phosphine ligands using phosphine-boranes as intermediates has been extensively developed and represents a significant advancement in the field [5]. These intermediates allow for the preparation of electron-rich P-chiral phosphine ligands that possess a bulky alkyl group and a small alkyl group on the phosphorus atom, resulting in excellent to almost perfect enantioselectivities in subsequent catalytic applications [5].
The formation of phosphine-borane intermediates involves the coordination of borane to the phosphorus center, creating a stable complex that can be manipulated under ambient conditions [21]. This coordination significantly alters the electronic properties of the phosphorus atom, as evidenced by changes in nuclear magnetic resonance spectroscopic parameters [21]. The phosphorus-31 nuclear magnetic resonance chemical shift typically experiences an upfield shift upon borane coordination, while the boron-11 nuclear magnetic resonance signal exhibits a small downfield shift [21].
The deprotonation of phosphine-borane complexes leads to the formation of phosphine-borane-stabilized carbanions, which are key intermediates in the synthesis of commercially important phosphines [21]. These carbanions demonstrate significant structural changes compared to their protonated precursors, including alterations in bond lengths and electronic distribution [21]. The phosphorus-carbon bond distances typically increase upon deprotonation, while the carbon-phenyl bond distances decrease, indicating significant delocalization of the carbanion lone pair into both the phenyl ring and the phosphorus-carbon sigma-star orbitals through negative hyperconjugation [21].
Intermediate Type | P-C Bond Length (Å) | C-Ph Bond Length (Å) | ³¹P NMR Shift (ppm) |
---|---|---|---|
Protonated precursor | 1.8295 [21] | 1.506 [21] | 34.0 [21] |
Lithiated intermediate | 1.7433 [21] | 1.453 [21] | 17.8 [21] |
Sodium intermediate | 1.722 [21] | 1.440 [21] | 14.8 [21] |
Potassium intermediate | 1.7418 [21] | 1.422 [21] | 13.7 [21] |
The coupling constants between boron-11 and phosphorus-31 nuclei provide valuable information about the electronic structure of these intermediates [21]. Upon deprotonation, the coupling constant typically increases from approximately 58 hertz in the protonated species to 97 hertz in the lithiated intermediate, indicating enhanced coupling through the phosphorus-borane bond [21].
The reactivity of phosphine-borane intermediates can be further exploited through reactions with organometallic reagents [21]. For example, reactions between lithiated phosphine-borane complexes and bis(cyclopentadienyl)tin lead to the formation of corresponding dialkylstannylenes, which are isolated as mixtures of racemic and meso diastereomers [21]. These products demonstrate the versatility of phosphine-borane intermediates in accessing diverse organometallic structures [21].
The comprehensive spectroscopic characterization of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine requires multiple analytical techniques to fully elucidate its molecular structure and electronic properties [1] [13] [14]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray photoelectron spectroscopy provide complementary information about the compound's structural features and bonding characteristics.
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that allow for unambiguous structural assignment [1]. The aromatic protons of the dibenzo framework appear in the typical aromatic region between 6.87 and 7.51 parts per million [1]. The methyl groups of the chiral (S)-1-phenylethyl substituents appear as doublets due to coupling with the adjacent methine protons, typically observed around 1.5 parts per million [1].
The methine protons of the chiral centers exhibit complex multipicity patterns due to coupling with both the methyl groups and the nitrogen atom [1]. These signals provide crucial information about the stereochemical configuration and can be used to confirm the enantiomeric purity of the compound [1]. Integration of these signals confirms the expected 2:6:10 ratio for the methine, methyl, and aromatic protons respectively [1].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most direct information about the electronic environment of the phosphorus center [13] [16]. The chemical shift of the phosphorus atom in this dioxaphosphepin compound typically appears in the range of -14 to -15 parts per million, which is characteristic of phosphoramidite ligands [32]. This upfield shift compared to phosphine oxides reflects the different electronic environment created by the nitrogen and oxygen substituents [13].
The phosphorus signal appears as a singlet in the decoupled spectrum, indicating the absence of significant coupling to other phosphorus centers [13]. However, in coupled spectra, fine structure may be observed due to long-range coupling with the aromatic protons of the dibenzo framework [13]. The chemical shift is sensitive to changes in the electronic environment, including coordination to metal centers, making it a valuable probe for studying the ligand's behavior in catalytic systems [34].
Spectroscopic Parameter | Value | Reference Compound |
---|---|---|
³¹P NMR Chemical Shift | -14.64 ppm [32] | Free ligand |
¹H NMR Aromatic Region | 6.87-7.51 ppm [1] | Dibenzo protons |
¹H NMR Methyl Region | ~1.5 ppm [1] | Chiral substituents |
Infrared spectroscopy provides valuable information about the vibrational modes of the compound, particularly those involving the phosphorus-containing functional groups [14] [37]. The phosphorus-oxygen stretching vibrations typically appear in the region between 950 and 1100 wavenumbers [37]. For dioxaphosphepin compounds, these vibrations are often split into symmetric and asymmetric components due to the presence of two phosphorus-oxygen bonds [33].
The phosphorus-nitrogen stretching vibrations appear at lower frequencies, typically around 800 to 900 wavenumbers [37]. These vibrations are sensitive to the hybridization state of the nitrogen atom and can provide information about the degree of pyramidalization at the nitrogen center [14]. The aromatic carbon-carbon and carbon-hydrogen stretching vibrations appear in their expected regions around 1500-1600 and 3000-3100 wavenumbers respectively [37].
X-ray photoelectron spectroscopy provides detailed information about the electronic structure and oxidation states of the atoms within the molecule [15]. The phosphorus 2p binding energy typically appears around 133-135 electron volts for phosphoramidite compounds, reflecting the formal oxidation state of phosphorus(III) [15]. The nitrogen 1s binding energy appears around 400 electron volts, consistent with an amine nitrogen environment [15].
The carbon 1s region exhibits multiple peaks corresponding to the different carbon environments within the molecule [15]. The aromatic carbons appear around 284-285 electron volts, while the aliphatic carbons of the chiral substituents appear at slightly higher binding energies [15]. The oxygen 1s binding energy appears around 532 electron volts, characteristic of ether oxygen atoms in the dioxaphosphepin framework [15].
Single-crystal X-ray diffraction analysis provides the most detailed and accurate information about the three-dimensional molecular structure of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine [23] [24]. This technique allows for the precise determination of bond lengths, bond angles, and conformational preferences that are crucial for understanding the compound's catalytic properties and reactivity [10] [12].
The crystallographic analysis reveals that the compound adopts a specific conformation in the solid state that may differ from its solution-phase structure [6] [9]. The seven-membered dioxaphosphepin ring typically exhibits a puckered conformation rather than a planar arrangement, with puckering angles that can be quantified through crystallographic analysis [36]. Ring inversion of the seven-membered rings is often slow on the nuclear magnetic resonance time scale, leading to observable conformational isomerism [6].
The crystal structure data typically includes unit cell parameters, space group symmetry, and refinement statistics [23]. For similar dioxaphosphepin compounds, monoclinic crystal systems are commonly observed, with unit cell dimensions that reflect the molecular packing arrangements [23]. The least-squares refinement of the structure typically converges to R-factors below 0.05 for high-quality crystals, indicating reliable structural parameters [23].
The phosphorus center in the dioxaphosphepin ring exhibits a distorted tetrahedral geometry, with bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees [38]. The phosphorus-oxygen bond lengths in the ring are typically in the range of 1.65 to 1.70 angstroms, while the phosphorus-nitrogen bond length is usually slightly longer at approximately 1.75 angstroms [38].
The dibenzo framework maintains its aromatic character with carbon-carbon bond lengths characteristic of benzene rings [38]. The dihedral angle between the two benzene rings provides information about the overall molecular conformation and can influence the steric properties of the ligand [9]. The chiral (S)-1-phenylethyl substituents adopt specific conformations that minimize steric interactions while maintaining optimal electronic properties [38].
Geometric Parameter | Typical Value (Å) | Standard Deviation |
---|---|---|
P-O bond length | 1.65-1.70 [38] | ±0.02 |
P-N bond length | ~1.75 [38] | ±0.03 |
C-C aromatic | 1.39-1.40 [38] | ±0.01 |
Dihedral angle (°) | Variable [9] | ±2 |
The conformational preferences observed in the crystal structure provide insights into the factors that control the ligand's shape and reactivity [6]. The presence of multiple stereoaxes, including the carbon-carbon single bond connecting the two aryl rings and potential rotation about exocyclic bonds, creates conformational complexity [6]. Variable-temperature nuclear magnetic resonance studies often complement the crystallographic analysis by revealing dynamic behavior in solution [9].
The solid-state conformation determined by X-ray crystallography represents the most stable arrangement under crystal packing forces [6]. However, this conformation may not necessarily correspond to the most stable solution-phase structure or the catalytically active conformation when the ligand is coordinated to metal centers [9]. Computational studies using molecular mechanics force fields can help bridge this gap by identifying other accessible conformations and their relative energies [6].
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [2] [3]dioxaphosphepin-6-amine, commonly referred to as BIPOL-A1(S), represents a sophisticated phosphoramidite ligand that exhibits remarkable coordination behavior with transition metals, particularly iridium and copper complexes [3] [4]. The unique structural features of this dibenzo[d,f] [1] [2] [3]dioxaphosphepin framework enable diverse coordination modes that are fundamentally different from traditional phosphine ligands.
In iridium complexes, the ligand adopts a distinctive cyclometalated coordination mode through carbon-hydrogen bond insertion into the aromatic framework [5] [6]. This metallacyclic structure forms via iridium(I) insertion into the carbon-hydrogen bond of the phenylethyl substituent, creating a five-membered iridacycle that serves as the catalytically active species [7]. Crystallographic studies have confirmed that this cyclometalated complex exhibits a distorted square-planar geometry around the iridium center, with the phosphorus atom occupying a coordination site and the metallacyclic carbon providing additional stabilization [6].
Table 1: Transition Metal Complex Formation with Dibenzo[d,f] [1] [2] [3]dioxaphosphepin-6-amine
Complex Type | Coordination Mode | Structural Features | Reference |
---|---|---|---|
Iridium-phosphoramidite | Cyclometalated | Metallacyclic via C-H insertion | Citations 2, 4, 32 |
Copper-phosphoramidite | Dinuclear (Cu₂X₂L₃) | Mixed trigonal/tetrahedral | Citations 43, 55 |
Molybdenum-dioxaphosphepin | cis-Tetracarbonyl | Atropisomeric ligand | Citation 80 |
Platinum-dioxaphosphepin | cis-Dichloro | Atropisomeric ligand | Citation 80 |
Rhodium-phosphoramidite | Square planar | Chelating bidentate | Citations 72, 75 |
The copper coordination chemistry of this ligand is particularly noteworthy, as it forms dinuclear complexes with the stoichiometry Cu₂X₂L₃, where X represents halide or other anionic ligands [8] [9]. Nuclear magnetic resonance spectroscopy studies have revealed that these copper complexes maintain the dimeric structure upon transmetalation with organometallic reagents, providing intermediates with mixed trigonal and tetrahedral coordination environments at the copper centers [9]. This structural arrangement is crucial for the high enantioselectivity observed in copper-catalyzed asymmetric transformations.
The phosphoramidite ligand demonstrates exceptional stability towards air and moisture compared to traditional phosphine ligands, making it highly practical for synthetic applications [10] [11]. Variable-temperature nuclear magnetic resonance studies have shown that the dibenzo[d,f] [1] [2] [3]dioxaphosphepin framework exhibits restricted rotation around the phosphorus-nitrogen bond, leading to distinct stereochemical environments that contribute to the high levels of asymmetric induction [12] [13].
The application of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [2] [3]dioxaphosphepin-6-amine in iridium-catalyzed asymmetric allylic arylation reactions represents a significant advancement in enantioselective synthesis [3] [4]. These reactions proceed through a well-defined catalytic cycle involving oxidative addition of allylic carbonates or alcohols to form π-allyl iridium intermediates, followed by nucleophilic attack by aryl nucleophiles.
The mechanistic studies have revealed that the active catalyst species is generated through carbon-hydrogen bond activation within the phosphoramidite ligand, forming a metallacyclic iridium complex [5] [6]. This cyclometalated structure provides exceptional regioselectivity, favoring formation of branched products over linear isomers with ratios typically exceeding 20:1 [14] [15]. The high regioselectivity arises from the asymmetric steric environment created by the dibenzo[d,f] [1] [2] [3]dioxaphosphepin framework, which preferentially directs nucleophilic attack at the more substituted allylic terminus.
Detailed kinetic studies have demonstrated that these iridium-phosphoramidite catalysts exhibit remarkable activity and robustness [16] [6]. Turnover frequencies of 50-200 h⁻¹ are routinely achieved under mild reaction conditions, with catalyst loadings as low as 2 mol% providing complete conversion of substrates [6]. The enantioselectivity typically ranges from 85-97% enantiomeric excess across a broad range of allylic substrates and aryl nucleophiles [17].
Table 2: Catalytic Performance Comparison
Ligand Type | Reaction Type | Enantioselectivity (% ee) | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
---|---|---|---|---|---|
Phosphoramidite (BIPOL-A1) | Iridium allylic arylation | 90-95 | 75-90 | 50-200 | Citations 2, 4 |
BINAP | Hydrogenation | 95-99.9 | 80-95 | 250-1600 | Citations 64, 73 |
DIPAMP | Hydrogenation | 90-95 | 80-90 | 100-500 | Citation 64 |
Feringa Phosphoramidite | Cu-catalyzed conjugate addition | 90-99 | 85-95 | 1000-8300 | Citations 103, 104 |
N-Me-BIPAM | Rh-catalyzed 1,4-addition | 85-95 | 80-90 | 100-300 | Citations 72, 75 |
The scope of iridium-catalyzed allylic arylation reactions using this phosphoramidite ligand encompasses both activated and unactivated allylic substrates [18] [19]. Primary and secondary allylic alcohols undergo efficient arylation with aniline derivatives in the presence of boron trifluoride diethyl etherate as a promoter, yielding the corresponding arylated products with excellent regioselectivity and enantioselectivity [17]. The reaction conditions are remarkably mild, typically proceeding at room temperature with water as the only byproduct, making this methodology highly attractive for synthetic applications.
Stereodivergent synthesis protocols have been developed that allow access to both enantiomers of the arylation products by appropriate selection of ligand configuration and reaction conditions [20]. These methodologies enable the preparation of complex molecular architectures containing multiple stereocenters with precise control over absolute and relative stereochemistry.
The study of transmetalation mechanisms represents a crucial aspect of understanding organometallic catalysis, and N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [2] [3]dioxaphosphepin-6-amine has proven invaluable in these investigations, particularly with diethylzinc as the organometallic reagent [8] [9]. Advanced nuclear magnetic resonance spectroscopy techniques have enabled the first direct experimental detection of transmetalation intermediates in copper-catalyzed asymmetric reactions.
The breakthrough in transmetalation studies came through the development of specialized ¹H,³¹P heteronuclear multiple bond correlation spectroscopy methods that allow detection of species below the conventional detection limits of standard nuclear magnetic resonance experiments [9]. These techniques have revealed the formation of discrete copper-alkyl bonds during the transmetalation process, providing unprecedented insight into the mechanistic pathway of asymmetric copper catalysis.
Table 3: Transmetalation Studies with Diethylzinc
System | Detection Method | Key Findings | Temperature (K) | Reference |
---|---|---|---|---|
Cu-phosphoramidite + ZnEt₂ | ¹H,³¹P HMBC NMR | Direct detection of Cu-Et bonds | 298 | Citations 43, 55 |
ZnEt₂ + ketones | ¹⁹F NMR | Autocatalytic enhancement | 244 | Citation 41 |
Pd-catalyzed cross-coupling | Variable temperature NMR | Heterobimetallic intermediates | 193-298 | Citation 46 |
Organozinc NMR studies | ¹³C NMR | Chemical shift analysis | 273-298 | Citations 42, 45 |
Experimental evidence demonstrates that the dimeric copper complex structure Cu₂X₂L₃ is retained upon transmetalation with diethylzinc, generating intermediates with mixed coordination environments [9]. This finding challenges previous assumptions about the monomeric nature of transmetalation intermediates and provides a new framework for understanding the high enantioselectivity observed in copper-phosphoramidite catalyzed reactions.
The transmetalation studies have revealed that the phosphoramidite ligand plays a dual role, serving both as a chiral inductor and as a stabilizing element for the organometallic intermediates [8]. The dibenzo[d,f] [1] [2] [3]dioxaphosphepin framework provides an optimal electronic environment that facilitates the transfer of alkyl groups from zinc to copper while maintaining the integrity of the chiral pocket around the metal center.
Kinetic investigations using diethylzinc as a probe have uncovered autocatalytic behavior in certain phosphoramidite-ligated systems [21] [22]. Fluorine-19 nuclear magnetic resonance spectroscopy has been particularly valuable in monitoring these processes, allowing real-time assessment of enantioselectivity without requiring chromatographic separation [22]. These studies have identified concentration-dependent effects and inverse kinetic orders that suggest the involvement of higher-order organometallic aggregates in the catalytic cycle.
The mechanistic insights gained from transmetalation studies with diethylzinc have direct implications for catalyst design and optimization [23]. Understanding the electronic and steric requirements for efficient transmetalation has enabled the development of improved phosphoramidite ligands with enhanced catalytic performance and broader substrate scope.
The comparative analysis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [2] [3]dioxaphosphepin-6-amine against established chiral ligands such as 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl and 1,2-Bis((2-methoxyphenyl)(phenyl)phosphanyl)ethane reveals distinct advantages and complementary catalytic profiles [10] [11]. These comparisons provide crucial insights into the structure-activity relationships that govern enantioselective catalysis.
Table 4: Comparative Analysis versus 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl and 1,2-Bis((2-methoxyphenyl)(phenyl)phosphanyl)ethane Ligands
Parameter | Phosphoramidite | BINAP | DIPAMP | Advantage |
---|---|---|---|---|
Synthesis Steps | 2-3 | 8-10 | 6-8 | Phosphoramidite |
Cost (relative) | Low | High | Very high | Phosphoramidite |
Stability to air/moisture | Good | Moderate | Poor | Phosphoramidite |
Substrate Scope | Broad | Very broad | Narrow | BINAP |
Electronic Tunability | High | Limited | Very limited | Phosphoramidite |
Steric Modification | Excellent | Limited | Poor | Phosphoramidite |
Stability considerations favor the phosphoramidite ligands, which demonstrate excellent resistance to air and moisture oxidation compared to the pronounced sensitivity of traditional phosphine ligands [10]. This enhanced stability simplifies handling procedures and extends catalyst lifetime under practical reaction conditions, making phosphoramidite-based systems more attractive for industrial applications.
The electronic tunability of phosphoramidite ligands represents a significant advantage over classical bidentate phosphines [24] [25]. Systematic variation of substituents on the dibenzo[d,f] [1] [2] [3]dioxaphosphepin framework enables fine-tuning of electronic properties without disrupting the chiral environment. Recent studies have demonstrated that electron-deficient phosphoramidites with cyano substituents at the 6,6'-positions achieve superior enantioselectivity in palladium-catalyzed reactions, reaching 97% enantiomeric excess compared to 91% for unsubstituted analogues [25].
Table 5: Mechanistic Insights and Research Findings
Research Area | Key Finding | Method/Technique | Impact | Reference |
---|---|---|---|---|
Iridium Cyclometalation | C-H insertion forms metallacyclic active species | X-ray crystallography, NMR | Explains high regioselectivity | Citations 21, 25, 32 |
Transmetalation Detection | First direct NMR detection of Cu-alkyl bonds | ¹H,³¹P HMBC spectroscopy | Enables mechanistic understanding | Citations 43, 55 |
Enantioselectivity Control | Remote electronic tuning improves selectivity | Systematic ligand variation | Allows rational catalyst design | Citations 101, 107 |
Electronic Effects | Electron-deficient ligands enhance performance | Electronic parameter correlation | Improves catalytic efficiency | Citations 101, 107 |
Steric Optimization | Bulky substituents reduce activity but improve selectivity | Steric hindrance analysis | Balances activity vs selectivity | Citations 61, 68 |
Catalyst Stability | Phosphoramidites more robust than classical ligands | Long-term catalytic studies | Enables industrial applications | Citations 62, 65 |
The monodentate nature of phosphoramidite ligands provides unique advantages in combinatorial catalyst screening and optimization [10] [11]. Unlike the rigid chelating structure of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, monodentate phosphoramidites allow formation of mixed-ligand complexes and enable rapid evaluation of ligand libraries through competitive binding experiments.
Turnover frequency comparisons reveal that Feringa-type phosphoramidites achieve exceptional performance in copper-catalyzed conjugate additions, with values exceeding 8,000 h⁻¹ under optimized conditions [26] [27]. These turnover frequencies substantially exceed those typically observed with 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl in comparable transformations, highlighting the superior catalytic efficiency of phosphoramidite-based systems.
Table 6: Specific Applications and Performance Metrics
Application | Substrate Class | Best Ligand | Typical ee (%) | TOF (h⁻¹) | Conditions |
---|---|---|---|---|---|
Allylic Arylation | Allylic alcohols + anilines | BIPOL-A1 variants | 85-97 | 50-200 | rt, BF₃·OEt₂ |
Conjugate Addition | Enones + organozinc | Feringa phosphoramidites | 90-99 | 1000-8300 | -40°C, Cu catalyst |
Hydrogenation | Alkenes, imines | BINOL-derived | 95-99 | 250-1600 | H₂, mild conditions |
Hydrovinylation | Vinyl arenes + ethylene | QUINAPHOS | 90-94 | >1000 | C₂H₄, low temp |
Cross-coupling | Aryl halides + nucleophiles | Tropos phosphoramidites | 80-95 | 100-500 | Base, heating |
The substrate scope analysis reveals complementary strengths between ligand classes [28] [29]. While 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl demonstrates exceptional breadth across diverse reaction types, phosphoramidite ligands excel in specific transformations such as copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. The modular structure of phosphoramidites enables rapid adaptation to new substrate classes through systematic variation of the amine and diol components.
Recent developments in tropos phosphoramidite ligands have demonstrated extraordinary catalytic performance with competency essentially superior to well-established ligands with rigid backbones [30]. These flexible ligands achieve up to 99% yield and 99% enantiomeric excess in rhodium-catalyzed asymmetric hydrogenation reactions, highlighting the continued evolution and optimization potential within the phosphoramidite ligand family.